1,5-Difluoro-2-methoxy-3-nitrobenzene
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Overview
Description
1,5-Difluoro-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5F2NO3. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Difluoro-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,5-difluoro-2-methoxybenzene. The nitration reaction typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the methoxy group.
Scientific Research Applications
1,5-Difluoro-2-methoxy-3-nitrobenzene is used in various scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the synthesis of novel materials with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 1,5-difluoro-2-methoxy-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to biological targets, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Difluoro-2-methoxy-4-nitrobenzene
- 1,4-Difluoro-2-methyl-5-nitrobenzene
- 1,3-Difluoro-2-methyl-5-nitrobenzene
Uniqueness
1,5-Difluoro-2-methoxy-3-nitrobenzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methoxy) groups on the benzene ring allows for a wide range of chemical reactivity and applications in various fields of research.
Properties
IUPAC Name |
1,5-difluoro-2-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOVJNEVORVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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